tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate
CAS No.: 1956365-33-5
Cat. No.: VC2893408
Molecular Formula: C11H20N2O2
Molecular Weight: 212.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1956365-33-5 |
|---|---|
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3 |
| Standard InChI Key | LKFGPMRVNCQJHB-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
Introduction
Chemical Identity and Structural Properties
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound characterized by its distinctive [3.2.0] ring system containing a nitrogen atom at the 2-position. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an amino group at the 7-position. This unique molecular architecture confers specific physicochemical properties that influence its reactivity and biological activity.
The molecular structure includes a strained four-membered ring fused to a five-membered ring containing nitrogen, creating a rigid framework that limits conformational flexibility. This rigidity is particularly important for its potential biological activity, as it may enable more specific interactions with receptor binding sites. The amino group provides a site for further functionalization, making this compound valuable as a building block in medicinal chemistry.
Physical and Chemical Properties
The compound is defined by the following key parameters:
| Property | Value |
|---|---|
| CAS Number | 1956365-33-5 |
| Molecular Formula | C11H20N2O2 |
| Molecular Weight | 212.29 g/mol |
| IUPAC Name | tert-butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate |
| Standard InChI | InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-7-6-8(12)9(7)13/h7-9H,4-6,12H2,1-3H3 |
| Standard InChIKey | LKFGPMRVNCQJHB-UHFFFAOYSA-N |
| SMILES Notation | CC(C)(C)OC(=O)N1CCC2C1C(C2)N |
| PubChem Compound ID | 121225997 |
These properties highlight the compound's unique structure and composition, providing essential information for researchers working with this molecule in various applications.
Structural Characteristics
The defining structural features of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate include:
-
A bicyclic [3.2.0] ring system with nitrogen incorporation
-
A tert-butoxycarbonyl (Boc) protecting group on the nitrogen
-
A primary amine at the 7-position
-
A strained four-membered ring that influences reactivity
-
A carbamate functional group with specific chemical properties
These structural elements contribute to the compound's chemical behavior and potential applications in pharmaceutical research. The strained bicyclic system creates unique spatial arrangements that can be exploited for targeted interactions with biological receptors.
Biological Activity and Pharmacological Properties
Interaction with Nicotinic Acetylcholine Receptors
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate has demonstrated significant biological activity, particularly as an agonist of alpha 7 nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in central nervous system functions, including cognition, attention, and memory formation. The compound's unique structural features enable specific interactions with the binding sites of these receptors, potentially modulating their activity in therapeutic contexts.
The rigid bicyclic framework of the compound appears to be crucial for its receptor binding properties, as this structural feature may enhance selectivity for specific receptor subtypes. Research suggests that the compound's interaction with alpha 7 nAChRs may influence neurotransmitter release and neuronal signaling pathways implicated in various neurological conditions.
Structure-Activity Relationships
Understanding the relationship between the structure of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate and its biological activity is crucial for rational drug design and optimization. The compound's bicyclic core provides a rigid scaffold that positions functional groups in specific spatial orientations, which is often critical for receptor binding.
Several structural features likely contribute to its pharmacological profile:
Comparison with related azabicyclic compounds reveals that subtle structural modifications can significantly impact receptor binding profiles and pharmacological activities. The [3.2.0] bicyclic system differs from the more common [2.2.1] framework found in other nicotinic receptor ligands, potentially offering distinct biological properties and selectivity profiles.
Structure-activity studies on related compounds suggest that modifications to the amino group at the 7-position can tune receptor affinity and subtype selectivity. Similarly, alterations to the protecting group on the nitrogen atom may influence both pharmacokinetic properties and receptor interactions.
Analytical Characterization Methods
Accurate characterization of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate is essential for research applications and quality control. Multiple analytical techniques are typically employed to confirm its identity, purity, and structural features.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. Characteristic signals in the 1H and 13C NMR spectra include:
-
Signals for the tert-butyl group (typically around δ 1.4-1.5 ppm in 1H NMR)
-
Complex patterns for the bicyclic ring system protons
-
Distinctive signals for the C-7 position bearing the amino group
-
Carbamate carbonyl carbon resonance in 13C NMR
Mass spectrometry is another crucial technique for identification, with the compound typically showing a molecular ion peak at m/z 212 corresponding to its molecular weight, along with characteristic fragmentation patterns.
Infrared spectroscopy can identify key functional groups, including:
-
N-H stretching bands from the primary amine (3300-3500 cm-1)
-
C=O stretching from the carbamate group (1680-1700 cm-1)
-
C-N stretching vibrations (1200-1350 cm-1)
Chromatographic Analysis
High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly used to assess the purity of the compound and monitor reactions during its synthesis. Typical HPLC conditions might include:
| Parameter | Typical Conditions |
|---|---|
| Column | C18 reversed-phase |
| Mobile Phase | Acetonitrile/water with buffer |
| Detection | UV (210-220 nm) |
| Retention Time | Compound-specific |
| Sample Preparation | Solution in appropriate solvent |
These analytical methods collectively provide comprehensive characterization of the compound's identity, purity, and structural features, which is essential for research applications.
Research Findings and Applications
Current research on tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate highlights its potential as a specialized ligand for nicotinic acetylcholine receptors, with particular implications for neurological disorders. The compound's unique structural properties make it valuable for investigating receptor-ligand interactions and developing potential therapeutic agents.
Research has focused on several key areas:
-
Optimization of synthetic routes to improve yield and stereoselectivity
-
Evaluation of pharmacokinetic properties and metabolic stability
-
Assessment of receptor binding profiles and selectivity
-
Investigation of structure-activity relationships through systematic structural modifications
-
Preclinical evaluation in models of neurological disorders
These research directions reflect the compound's significance in both medicinal chemistry and neurological drug discovery. The rigid bicyclic structure provides a valuable scaffold for developing selective ligands for specific receptor subtypes, potentially leading to improved therapeutic agents with reduced side effects.
Comparison with Related Compounds
tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate belongs to a broader family of azabicyclic compounds that have attracted interest in pharmaceutical research. Comparing this compound with structurally related molecules provides insight into the significance of specific structural features.
Structural Analogs and Their Properties
The following table compares key properties of tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate with related compounds:
| Compound | Ring System | Key Structural Features | Molecular Weight | Primary Applications |
|---|---|---|---|---|
| tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate | [3.2.0] | 7-amino group, 2-Boc protected | 212.29 g/mol | nAChR ligand, CNS disorders |
| tert-Butyl 7-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | [2.2.1] | Different bicyclic system | 212.29 g/mol | Pharmaceutical intermediate |
| tert-Butyl (1S,5S)-1-methyl-7-oxo-2-azabicyclo[3.2.0]heptane-2-carboxylate | [3.2.0] | Additional methyl and oxo groups | 225.29 g/mol | Synthetic building block |
| tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | [3.3] spirocyclic | Different ring fusion pattern | 211.26 g/mol | Synthetic intermediate |
This comparison demonstrates how subtle structural variations can lead to compounds with distinct properties and applications. The [3.2.0] bicyclic system in the title compound differs significantly from the [2.2.1] system found in some related compounds, potentially affecting receptor binding profiles and pharmacological activities .
Structure-Activity Relationship Considerations
Key structural elements that differentiate tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate from related compounds include:
These structural features collectively contribute to the compound's distinct pharmacological profile and potential therapeutic applications. Understanding these structure-activity relationships is essential for rational drug design and optimization of this class of compounds.
Future Research Directions
Research on tert-Butyl 7-amino-2-azabicyclo[3.2.0]heptane-2-carboxylate continues to evolve, with several promising directions for future investigation:
Synthetic Optimization
Future studies should focus on developing improved synthetic routes to enhance scalability and stereoselectivity. Potential approaches include:
-
Exploring asymmetric catalysis for enantioselective synthesis
-
Developing flow chemistry methods for continuous production
-
Identifying more environmentally friendly reaction conditions
-
Optimizing purification protocols for higher purity
These synthetic advancements would facilitate larger-scale production and more detailed biological evaluation.
Pharmacological Characterization
Additional pharmacological characterization is needed to fully understand the compound's potential:
-
Comprehensive receptor binding profiles across multiple receptor subtypes
-
Detailed pharmacokinetic studies to assess bioavailability and metabolism
-
Investigation of blood-brain barrier penetration
-
Evaluation in relevant animal models of neurological disorders
-
Toxicology studies to assess safety profiles
Such studies would provide critical information for assessing the compound's therapeutic potential and guiding further structural optimization.
Structural Modifications
Systematic structural modifications could yield derivatives with enhanced properties:
-
Variations in the amino substituent at the 7-position
-
Alternative protecting groups on the nitrogen atom
-
Introduction of additional functionality to enhance selectivity
-
Exploration of stereochemical variations
-
Bioisosteric replacements of key structural elements
These modifications could lead to compounds with improved potency, selectivity, or pharmacokinetic properties, potentially advancing therapeutic development for neurological disorders.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume